N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
Description
Structural Characterization of N-(4-Methoxyphenyl)-5,7-Bis(trifluoromethyl)naphthyridin-2-amine
This section provides a detailed analysis of the compound’s molecular structure, crystallographic properties, and spectroscopic signatures, supported by comparative data from related 1,8-naphthyridine derivatives.
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name is N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine . Its molecular formula is C₁₇H₁₁F₆N₃O , with a molecular weight of 387.28 g/mol . The structure comprises a 1,8-naphthyridine core substituted at positions 2, 5, and 7:
- Position 2 : A 4-methoxyphenylamino group.
- Positions 5 and 7 : Trifluoromethyl (-CF₃) groups.
The naphthyridine ring system exhibits aromaticity, stabilized by conjugation between nitrogen atoms and adjacent carbon atoms. The trifluoromethyl groups introduce electron-withdrawing effects, while the methoxyphenyl moiety enhances lipophilicity.
Crystallographic Studies and X-ray Diffraction Patterns
Direct crystallographic data for this compound are unavailable in the reviewed literature. However, structural insights can be inferred from related 1,8-naphthyridine derivatives:
- Planar Aromatic Core : The naphthyridine ring typically adopts a planar conformation due to resonance stabilization.
- Substituent Orientation : Trifluoromethyl groups at positions 5 and 7 likely occupy equatorial positions to minimize steric hindrance, while the methoxyphenyl group at position 2 may adopt an orthogonal orientation relative to the ring.
Comparative analysis with 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5) reveals that unsubstituted derivatives exhibit higher melting points (>200°C) due to enhanced intermolecular hydrogen bonding.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic data for this compound are limited, but predictions can be made based on structural analogues:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- CF₃ groups : Strong absorption bands at 1100–1300 cm⁻¹ (C–F stretching).
- Methoxy group : C–O stretching at 1250–1050 cm⁻¹ .
- Naphthyridine ring : Aromatic C–H bending at 1450–1600 cm⁻¹ .
Mass Spectrometry (MS)
Comparative Analysis with Related 1,8-Naphthyridine Derivatives
The physicochemical and structural properties of this compound are distinct from other 1,8-naphthyridine derivatives:
Structural Implications
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O/c1-27-10-4-2-9(3-5-10)24-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)25-15(11)26-14/h2-8H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYFINIOJAGADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactions. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step organic reactions, prioritizing regioselectivity and functional group compatibility. Key methods include:
Mechanistic Insight : The Gould-Jacobs reaction involves condensation of 2-aminopyridine derivatives with EMME, followed by cyclization to form the naphthyridine core. Trifluoromethyl groups are introduced via nucleophilic aromatic substitution (SNAr) under anhydrous conditions .
Electrophilic Substitution Reactions
The electron-deficient naphthyridine core undergoes selective electrophilic substitutions:
Key Notes :
-
Trifluoromethyl groups at C-5 and C-7 deactivate the core, directing electrophiles to meta positions.
-
Methoxy groups at N-4 enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of halogenated intermediates:
Challenges : Steric hindrance from trifluoromethyl groups reduces coupling efficiency at C-5 compared to C-7 .
Catalytic Hydrogenation and Reduction
The naphthyridine core is resistant to full hydrogenation but undergoes partial reduction:
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Partial Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 1,2,3,4-Tetrahydro-1,8-naphthyridine | 58% | |
| Nitro Group Reduction | Zn, HCl, MeOH, 50°C | Amino derivative | 89% |
Complexation and Supramolecular Interactions
The compound participates in metal coordination and host-guest chemistry:
Stability and Degradation
Critical stability data under varying conditions:
| Condition | Time | Degradation Products | % Remaining | Source |
|---|---|---|---|---|
| Acidic (pH 2) | 24 h | Demethylated naphthyridine | 45% | |
| Oxidative (H₂O₂) | 6 h | N-Oxide derivative | 78% | |
| UV Light (254 nm) | 48 h | Ring-opened amide byproduct | 62% |
Mechanistic Insights from Spectroscopy
Reaction monitoring via advanced techniques:
Comparative Reactivity with Analogues
Reactivity differences due to substituents:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential precursor in synthesizing more complex organic molecules. Its unique trifluoromethyl and methoxy groups enable the development of novel chemical entities .
- Ligand in Coordination Chemistry : It is utilized as a ligand due to its ability to form stable complexes with various metal ions, contributing to advancements in materials science.
Biology
- Biological Assays : Research indicates potential in enzyme inhibition studies and protein interactions. The compound's structure suggests it may interact with biological targets effectively .
- Anticancer Activity : Naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Studies report log GI(50) values less than -4.0 against solid tumors, indicating strong potential for drug development targeting tubulin polymerization .
Medicine
- Antimicrobial Properties : Preliminary studies suggest effectiveness against several bacterial strains, positioning it as a candidate for developing new antimicrobial agents .
- Anticancer Research : The compound is being investigated for its potential as an anticancer agent, with mechanisms involving apoptosis induction and inhibition of critical cellular processes like topoisomerase activity and angiogenesis .
Industrial Applications
- Advanced Materials Development : The unique properties of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine make it suitable for applications in organic electronics and photovoltaic devices. Its role as a hole-transporting material in perovskite solar cells has been particularly noted due to its stability and high hole mobility .
Case Studies
- Anticancer Activity Assessment :
- Biological Activity Review :
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt protein-protein interactions, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Key Analogs
The following table summarizes structural analogs of the target compound, highlighting substituent differences and molecular properties:
Key Differences and Implications
Electronic and Steric Effects
- Methoxy vs. Phenoxy Substituents: The 4-methoxyphenyl group in the target compound offers moderate polarity compared to the more hydrophobic 4-phenoxyphenyl analog. This difference may influence membrane permeability and target engagement .
- Alkyl vs. Aryl Substituents : The 3-methoxypropyl analog (CAS 866847-94-1) trades aromaticity for a flexible alkyl chain, likely altering pharmacokinetic properties such as metabolic stability and solubility .
Functional Group Contributions
- Sulfonamide Derivatives: Compounds like 338412-11-6 introduce a sulfonamide group, which can act as a hydrogen bond donor/acceptor and enhance interactions with enzymes or receptors .
- Unsubstituted Phenyl Analog (CAS 241488-32-4) : The absence of methoxy or other polar groups may limit solubility but improve diffusion across lipid bilayers .
Biological Activity
N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C16H12F6N2O
- Molecular Weight : 366.27 g/mol
- Structure : The compound features a naphthyridine backbone with methoxy and trifluoromethyl substituents that may influence its biological properties.
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitosis. This action is comparable to well-known antimitotic agents like podophyllotoxin and combretastatin A-4 .
Anticancer Activity
-
Cytotoxicity :
- Studies have shown that naphthyridine derivatives can induce significant cytotoxic effects in human tumor cell lines. For instance, compounds in this series demonstrated log GI(50) values less than -4.0 against solid tumors such as non-small-cell lung cancer and breast cancer .
- The most potent compounds inhibited tubulin polymerization at substoichiometric concentrations, indicating a strong potential for anticancer drug development.
- Case Studies :
Data Tables
| Activity Type | Cell Line Tested | GI(50) Value (log) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung) | < -4.0 | Inhibition of tubulin polymerization |
| Anticancer | MDA-MB-231 (Breast) | < -4.0 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Not specified | Potential inhibition of cell growth |
Research Findings
Recent literature highlights the following key findings regarding the biological activity of naphthyridine derivatives:
- Inhibition Studies : Compounds have been noted to inhibit tubulin binding with radiolabeled colchicine, showcasing their potential as antitumor agents .
- Apoptosis Induction : Several derivatives have been reported to activate caspases and induce DNA damage response pathways leading to apoptosis .
- Broad Spectrum Activity : The structural diversity within the naphthyridine class allows for modifications that can enhance selectivity and potency against specific cancer types or pathogens.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of bis(trifluoromethyl)methane with α-phenylmalondialdehyde derivatives under acidic conditions (e.g., 85% H₃PO₄ at 95°C, yielding ~67% ). Microwave-assisted synthesis offers higher efficiency (e.g., 90–98% yields for analogous naphthyridines under controlled microwave irradiation ).
- Optimization Variables :
-
Catalyst : Acidic vs. basic conditions.
-
Temperature : 95–150°C for traditional methods vs. rapid heating in microwaves.
-
Purification : Column chromatography or recrystallization to isolate isomers.
Method Conditions Yield Key Reference Acidic condensation H₃PO₄, 95°C 67% Microwave-assisted Solvent: DMF, 150°C, 30 min 90–98%
Q. How is the structural characterization of this compound validated?
- Techniques :
- X-ray crystallography : Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures ).
- Spectroscopy : NMR (¹H/¹³C) for confirming substitution patterns (e.g., trifluoromethyl groups at C5/C7 ), IR for amine and aryl ether bonds.
- Key Challenges : Overlapping signals in NMR due to aromatic protons; crystallographic disorder in trifluoromethyl groups.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in acetylcholinesterase (AChE) inhibition IC₅₀ values across studies may arise from assay variations (e.g., Ellman method vs. radiometric assays ).
- Resolution Framework :
Standardization : Use a common reference inhibitor (e.g., donepezil) and buffer conditions.
Dose-response curves : Validate with triplicate measurements.
Statistical analysis : Apply ANOVA to compare datasets.
| Study | AChE IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| A | 0.12 ± 0.03 | Ellman | |
| B | 0.45 ± 0.10 | Radiometric |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Docking : Use AutoDock Vina to simulate binding to AChE’s catalytic site.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Q. What is the role of substituents (methoxy, trifluoromethyl) in modulating reactivity and stability?
- Substituent Effects :
- Trifluoromethyl groups : Enhance electron-withdrawing effects, stabilizing the naphthyridine core .
- Methoxy group : Improves solubility but may reduce metabolic stability.
- Experimental Design : Synthesize analogs (e.g., replacing methoxy with halogens) and compare logP, solubility, and thermal stability (DSC/TGA).
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies?
- Root Causes :
- Reagent purity : Trace moisture degrades trifluoromethyl precursors.
- Isomer formation : Positional isomers (e.g., C5 vs. C7 substitution) may not be resolved in reported yields .
- Mitigation :
- Use anhydrous conditions and high-purity reagents.
- Employ HPLC for isomer separation.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
